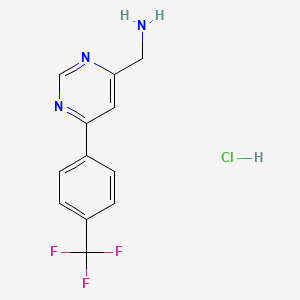![molecular formula C12H11N3O4 B11779898 2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)
2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyrazine core, and an acetic acid moiety
准备方法
合成路线和反应条件
2-(2-(呋喃-2-基)-4-氧代-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸的合成通常涉及多步有机反应。该过程始于呋喃-2-基前体的制备,然后通过环化反应形成吡唑并[1,5-a]吡嗪核心。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用自动化反应器和连续流系统可以提高生产过程的效率和产量。此外,还采用结晶和色谱等纯化技术,以获得纯形式的化合物。
化学反应分析
反应类型
2-(2-(呋喃-2-基)-4-氧代-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸可以发生各种化学反应,包括:
氧化: 呋喃环可以被氧化形成呋喃-2-羧酸衍生物。
还原: 在特定条件下,吡唑并[1,5-a]吡嗪核心可以被还原,生成二氢吡嗪衍生物。
取代: 乙酸部分可以参与亲核取代反应,形成酯和酰胺。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 用于取代反应的试剂包括亚硫酰氯 (SOCl2) 和酰氯。
主要产物
这些反应形成的主要产物包括呋喃-2-羧酸衍生物、二氢吡嗪衍生物以及各种酯和酰胺。
科学研究应用
2-(2-(呋喃-2-基)-4-氧代-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性化合物的潜力。
医药: 探索其潜在的治疗效果,以及作为药物发现中的先导化合物。
工业: 用于开发新型材料,以及作为各种化学过程中的催化剂。
作用机制
2-(2-(呋喃-2-基)-4-氧代-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸的作用机制涉及其与特定分子靶标和途径的相互作用。呋喃环和吡唑并[1,5-a]吡嗪核心可以与酶和受体相互作用,调节其活性。该化合物可能抑制或激活某些生化途径,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
呋喃-2-羧酸: 一种更简单的类似物,具有呋喃环和羧酸基团。
吡唑并[1,5-a]吡嗪衍生物: 具有类似核心结构但取代基不同的化合物。
乙酸衍生物: 具有连接到各种芳香环和杂环的乙酸部分的化合物。
独特性
2-(2-(呋喃-2-基)-4-氧代-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸之所以独特,是因为它结合了呋喃环、吡唑并[1,5-a]吡嗪核心和乙酸部分。这种结构排列赋予了其独特的化学和生物学特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C12H11N3O4 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
2-[2-(furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-11(17)7-14-3-4-15-9(12(14)18)6-8(13-15)10-2-1-5-19-10/h1-2,5-6H,3-4,7H2,(H,16,17) |
InChI 键 |
FFGAAOWBLCYRTI-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=CC(=N2)C3=CC=CO3)C(=O)N1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11779815.png)

![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)
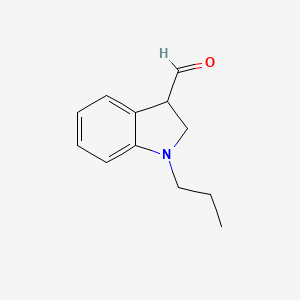

![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)

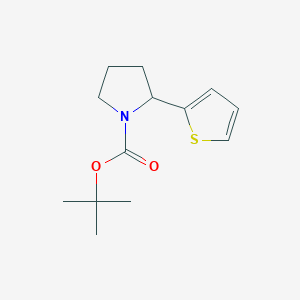
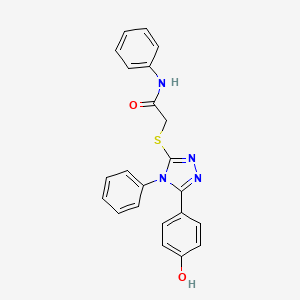


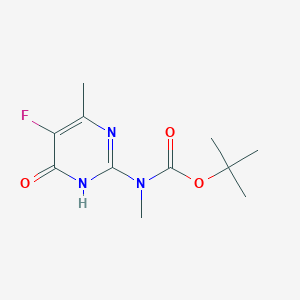
![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)
